

Comparative Analysis of Ulevostinag (Isomer 2) and Alternative STING Agonists in Oncology

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Compound of Interest

Compound Name: Ulevostinag (isomer 2)

Cat. No.: B15136830

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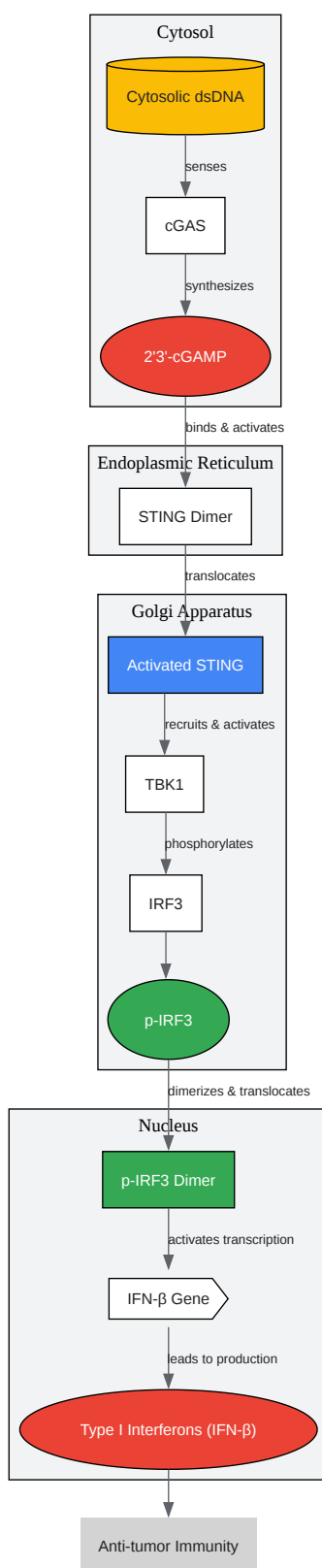
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental results for the STING (Stimulator of Interferon Genes) agonist Ulevostinag (also known as MK-1454), with a focus on its preclinical and clinical findings. While the specific designation "isomer 2" is not consistently detailed in publicly available literature, this document will refer to the well-documented compound Ulevostinag (MK-1454). The guide compares its performance with other STING agonists in development, supported by available experimental data.

The activation of the STING pathway is a promising strategy in cancer immunotherapy.^{[1][2]} STING agonists work by mimicking a natural danger signal, leading to the production of type I interferons and other pro-inflammatory cytokines.^{[1][3][4]} This, in turn, activates an anti-tumor immune response.^{[5][6][7]} Ulevostinag is a cyclic dinucleotide (CDN) STING agonist that has been evaluated in clinical trials, both as a monotherapy and in combination with other cancer treatments.^[8]

The STING Signaling Pathway

The STING pathway is a crucial component of the innate immune system that detects the presence of cytosolic DNA, a sign of infection or cellular damage. The pathway can be summarized as follows:



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Caption: Simplified STING signaling pathway. (Within 100 characters)

Quantitative Data Presentation

The following tables summarize the available preclinical and clinical data for Ulevostinag and selected alternative STING agonists. It is important to note that the data are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Preclinical In Vivo Efficacy of STING Agonists

Compound	Animal Model	Dosing Regimen	Key Findings
Ulevostinag (MK-1454)	MC38 Colon Carcinoma	Intratumoral	Induced complete tumor regression and enhanced the efficacy of anti-PD-1 therapy.
Ulevostinag (MK-1454)	B16F10 Melanoma	Intratumoral	Showed anti-tumor activity and synergized with anti-PD-1 treatment.
ADU-S100 (MIW815)	Esophageal Adenocarcinoma	Intratumoral	Decreased mean tumor volume by 30.1% as monotherapy and 50.8% with radiation. [9]
ADU-S100 (MIW815)	Prostate Cancer (in vitro co-culture)	In vitro	In combination with IL-15, significantly increased cancer cell death.[10]
BMS-986301	CT26 and MC38 Murine Tumor Models	Intratumoral	Greater than 90% regression in injected and noninjected tumors.[11]

Table 2: Clinical Trial Data for STING Agonists

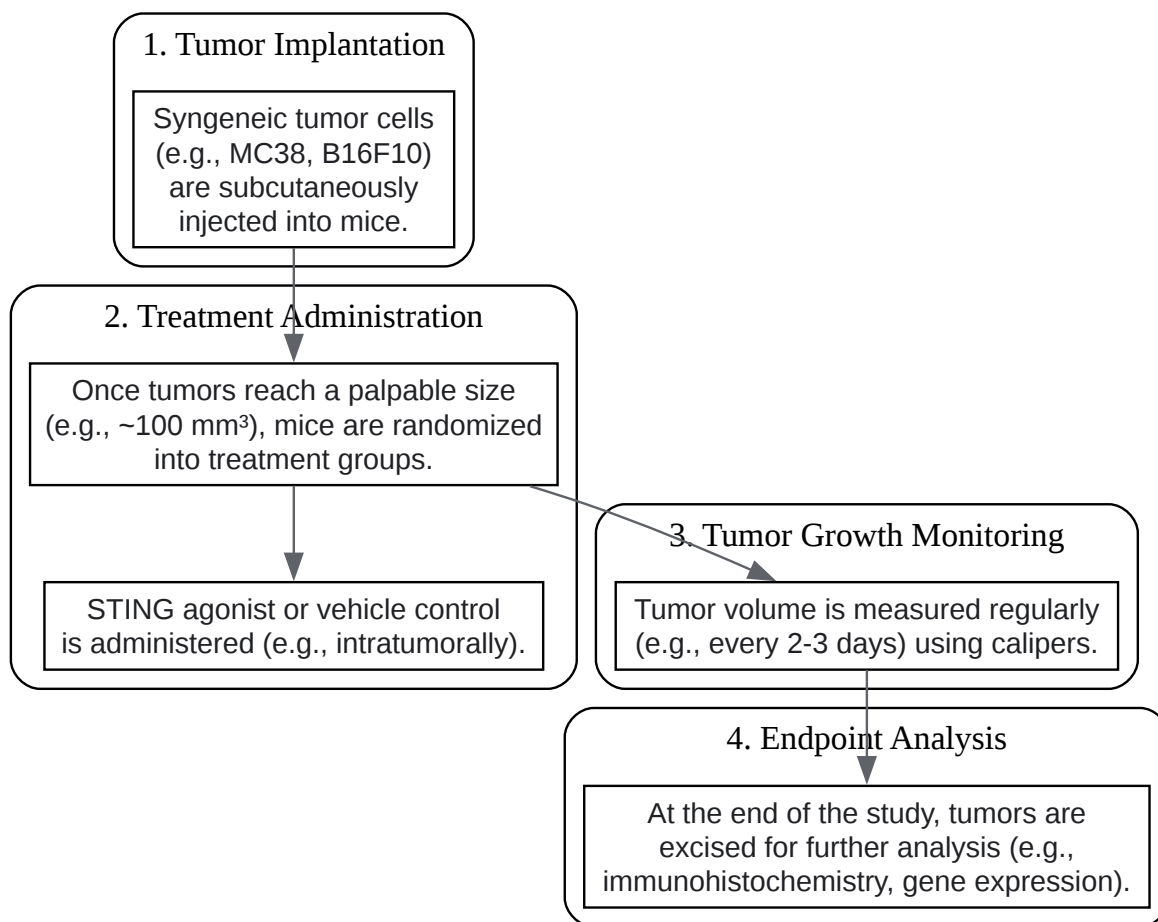
Compound	Phase	Combination Therapy	Tumor Types	Key Findings
Ulevostinag (MK-1454)	Phase I/II	Pembrolizumab	Advanced Solid Tumors and Lymphomas	Manageable toxicity and evidence of anti-tumor activity, particularly in HNSCC.[8]
ADU-S100 (MIW815)	Phase Ib	Spartalizumab (anti-PD-1)	Advanced Solid Tumors and Lymphomas	Well-tolerated with an overall response rate of 10.4%.[12]
E7766	Phase I	Monotherapy	Advanced Solid Tumors and Lymphomas	Currently under investigation.[1]
SYNB1891	Phase I	Atezolizumab (anti-PD-L1)	Refractory Advanced Solid Tumors or Lymphoma	No dose-limiting toxicities observed in monotherapy.[13]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of STING agonists.

Protocol 1: In Vivo Anti-Tumor Efficacy Study

This protocol describes a general workflow for assessing the in vivo efficacy of a STING agonist in a syngeneic mouse tumor model.



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Caption: Workflow for an in vivo anti-tumor efficacy study. (Within 100 characters)

Detailed Steps:

- Cell Culture: Syngeneic tumor cells (e.g., MC38 for colon cancer, B16F10 for melanoma) are cultured in appropriate media and conditions.
- Tumor Implantation: A specific number of tumor cells (e.g., 1×10^6) are injected subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).
- Tumor Growth Monitoring: Tumor growth is monitored, and tumor volume is calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.

- **Treatment:** When tumors reach a predetermined size, mice are randomized into treatment and control groups. The STING agonist is administered, often intratumorally, at a specified dose and schedule.
- **Data Analysis:** Tumor growth curves are plotted, and statistical analysis is performed to compare the treatment groups to the control group.

Protocol 2: Interferon- β (IFN- β) Induction Assay (ELISA)

This protocol outlines the steps for measuring the induction of IFN- β in cell culture supernatants following treatment with a STING agonist, using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

- Human IFN- β ELISA kit (containing pre-coated plates, detection antibody, HRP conjugate, TMB substrate, and stop solution)
- Cell line capable of producing IFN- β (e.g., THP-1)
- STING agonist
- Cell culture medium and supplements
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells (e.g., THP-1) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Stimulation:** Treat the cells with various concentrations of the STING agonist or a vehicle control. Incubate for a specified period (e.g., 24 hours) to allow for IFN- β production.
- **Sample Collection:** Centrifuge the plate to pellet the cells and collect the cell culture supernatant.
- **ELISA Protocol:**

- Prepare IFN- β standards and samples according to the kit manufacturer's instructions.
- Add standards and samples to the pre-coated microplate and incubate.
- Wash the plate multiple times to remove unbound substances.
- Add the detection antibody and incubate.
- Wash the plate again.
- Add the HRP conjugate and incubate.
- Wash the plate.
- Add the TMB substrate and incubate in the dark to allow for color development.
- Add the stop solution to terminate the reaction.
- Data Acquisition and Analysis:
 - Read the absorbance of each well at 450 nm using a microplate reader.
 - Generate a standard curve by plotting the absorbance versus the concentration of the IFN- β standards.
 - Determine the concentration of IFN- β in the samples by interpolating their absorbance values from the standard curve.

Note on Reproducibility: The reproducibility of experimental results with STING agonists can be influenced by several factors, including the specific cell line or animal model used, the formulation and delivery method of the agonist, and the specific assay conditions. It is crucial to carefully control these variables to ensure consistent and reliable data.

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